1-[4-(4-NITROBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Description
Properties
IUPAC Name |
1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-24(21-11-13-22(14-12-21)28(31)32)26-15-17-27(18-16-26)25(30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKRMDQMQMENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(4-nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Key Structural Differences and Inferred Properties
| Compound Name | Substituent on Piperazine | Ethanone Substituent | Key Features |
|---|---|---|---|
| 1-[4-(4-Nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone (Target) | 4-Nitrobenzoyl | 2,2-Diphenyl | High lipophilicity (diphenyl); strong electron-withdrawing nitro group |
| 1-[4-(4-Methoxy-2-nitrophenyl)-piperazinyl]-2,2-diphenylethanone | 4-Methoxy-2-nitrophenyl | 2,2-Diphenyl | Methoxy (electron-donating) and nitro (electron-withdrawing) groups; increased solubility |
| 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazinyl]ethanone | 4-Nitrophenyl | 3,4-Dimethylphenoxy | Phenoxy group reduces steric bulk; dimethyl groups may enhance hydrophobicity |
| 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine | 4-Nitrobenzyl | 2-Fluorobenzoyl | Fluorine increases polarity; nitrobenzyl linker alters electronic distribution |
| 4-(4-Aminobenzoyl)piperazinylmethanone | 4-Aminobenzoyl | Furan-2-yl | Amino group enables derivatization; furan introduces heterocyclic π-system |
Biological Activity
1-[4-(4-Nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-nitrobenzoyl group and a diphenyl ethanone moiety. Its structural formula can be represented as follows:
This structure is critical for understanding its interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The nitro group may undergo bioreduction, leading to reactive intermediates that can inhibit various enzymes.
- Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, particularly in the central nervous system.
- Cellular Effects : The compound may induce apoptosis in cancer cells through oxidative stress pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) are shown in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results suggest a promising potential for this compound in cancer therapy.
Neuropharmacological Effects
The compound has also been evaluated for its effects on neurotransmitter systems. It has shown affinity for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The binding affinity (Ki values) is summarized below:
| Receptor Type | Ki (nM) |
|---|---|
| 5-HT7 | 50 |
| 5-HT1A | >1000 |
| D2 | >1000 |
This selectivity indicates potential applications in treating mood disorders.
Study on Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against HeLa cells. They observed that treatment with varying concentrations led to increased apoptosis as measured by flow cytometry. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .
Neuropharmacological Research
A separate study focused on the neuropharmacological profile of the compound, assessing its effects on serotonin receptor modulation. They found that it significantly increased serotonin levels in vitro, suggesting a mechanism for its potential antidepressant effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(4-nitrobenzoyl)piperazino]-2,2-diphenyl-1-ethanone?
- Methodological Answer : The compound can be synthesized via multi-step acylation and nucleophilic substitution reactions. A typical approach involves reacting 2,2-diphenylethanone with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazino intermediate. Subsequent acylation with 4-nitrobenzoyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) yields the target compound. Reaction progress should be monitored via TLC and HPLC, with purification by flash chromatography or crystallization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm the integration of aromatic protons (δ 7.2–8.2 ppm for diphenyl and nitrobenzoyl groups) and the piperazine backbone (δ 3.0–4.0 ppm). Mass spectrometry (HRMS) should confirm the molecular ion peak (C₃₁H₂₅N₃O₃, expected m/z ~511.18). Purity ≥95% can be verified via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer : The nitro group and ketone moieties may render the compound sensitive to light and humidity. Store in amber vials under inert gas (N₂/Ar) at −20°C. Stability under varying pH (e.g., 4–9) and temperature (25–60°C) should be tested via accelerated degradation studies analyzed by HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of 4-nitrobenzoyl chloride) and use catalytic agents like DMAP to enhance acylation efficiency. Solvent selection (e.g., DCM vs. THF) and temperature control (0–5°C during exothermic steps) are critical. Continuous-flow reactors may improve scalability by minimizing side reactions .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (e.g., nitro group’s electron-withdrawing effect). Molecular docking (AutoDock Vina) against targets like kinase enzymes or GPCRs may predict bioactivity. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can discrepancies in reported pharmacological data for similar piperazine derivatives be resolved?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines). Reproduce key studies with standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, 72-hour incubation). Use statistical tools (ANOVA, Tukey’s test) to assess significance. Cross-validate findings with in silico ADMET predictions .
Q. What advanced techniques are recommended for studying the compound’s crystalline structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles. Pair with Hirshfeld surface analysis to examine intermolecular interactions (e.g., C–H···O bonds). Compare experimental data with Cambridge Structural Database entries for validation .
Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?
- Methodological Answer : Perform high-throughput screening (HTS) against a kinase panel (e.g., 100+ kinases at 1 µM concentration). Use fluorescence polarization assays for IC₅₀ determination. Confirm hits via Western blotting for downstream phosphorylation targets (e.g., ERK1/2). SAR studies can prioritize nitrobenzoyl or diphenylethanone modifications .
Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar solvents?
- Methodological Answer : Reassess solubility using standardized OECD guidelines. Prepare saturated solutions in DMSO, ethanol, and water (buffered at pH 7.4), and quantify via UV-Vis spectroscopy (λ_max ~270 nm). Compare with logP predictions (e.g., ChemAxon) to resolve discrepancies between experimental and theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
